3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
描述
属性
IUPAC Name |
3-[5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-12-16(21)7-4-8-17(12)30(27,28)25-10-15(11-25)20-23-18(24-29-20)13-5-3-6-14(9-13)19(26)22-2/h3-9,15H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOICZLHZCZNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The following table compares structural features, synthesis strategies, and biological activities of analogous compounds:
Key Structural and Functional Differences:
Heterocyclic Core :
- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2-oxazole () or triazole (–9) derivatives, which may undergo faster oxidative degradation .
- The azetidine ring provides conformational rigidity, enhancing target binding compared to flexible acyclic analogs (e.g., ).
Sulfonamide vs. Amide Linkers :
- Sulfonamide groups (target compound, ) improve solubility and enzyme-binding affinity compared to simple amides () due to their strong hydrogen-bonding capacity .
Substituent Effects :
- The 3-chloro-2-methylphenyl group in the target compound and enhances lipophilicity and may confer selective binding to hydrophobic enzyme pockets.
- Fluoro () and hydroxypropyl () substituents modulate bioavailability and solubility, respectively .
Biological Activity :
- While the target compound’s activity is undefined in the evidence, sulfonamide derivatives () are frequently antimicrobial, whereas benzamide-triazole hybrids () may target neurological pathways .
常见问题
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically involves multi-step routes, including cyclization to form the 1,2,4-oxadiazol ring and sulfonylation of the azetidine moiety. Key steps include:
- Cyclocondensation of amidoximes with carboxylic acid derivatives to form the oxadiazole core .
- Sulfonylation of the azetidine ring using 3-chloro-2-methylbenzenesulfonyl chloride under inert conditions to prevent hydrolysis .
Optimization strategies: - Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst) and identify critical parameters affecting yield .
- Employ in situ monitoring (e.g., HPLC) to track intermediate formation and adjust reaction kinetics .
Q. How can researchers characterize the structure and purity of this compound using advanced analytical techniques?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the azetidine (δ 3.5–4.5 ppm), sulfonyl (δ 7.2–7.8 ppm aromatic), and benzamide (δ 6.8–7.5 ppm) groups to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion) and detect impurities below 0.1% .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring or sulfonyl group orientation .
Advanced Research Questions
Q. What computational methods are recommended to predict the reactivity or binding affinity of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation transition states) and identify energy barriers .
- Molecular Dynamics (MD) Simulations : Predict binding modes to biological targets (e.g., enzymes) by simulating interactions between the sulfonyl-azetidine group and active-site residues .
- Machine Learning (ML) : Train models on existing SAR data to prioritize derivatives with improved pharmacokinetic properties .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the azetidine-sulfonyl group in biological activity?
- Functional Group Replacement : Synthesize analogs with alternative sulfonyl groups (e.g., methylsulfonyl, trifluoromethanesulfonyl) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use crystallographic or docking data to determine if the azetidine-sulfonyl moiety participates in hydrogen bonding or hydrophobic interactions .
- Biological Assays : Compare IC50 values against related targets (e.g., kinases, GPCRs) to quantify contributions of specific substituents to potency .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assays?
- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Orthogonal Validation : Confirm activity using disparate methods (e.g., enzymatic assays vs. cellular viability tests) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies by weighting data based on assay reliability .
Q. How can researchers design experiments to minimize variability in synthesizing this compound?
- Central Composite Design (CCD) : Optimize reaction parameters (e.g., equivalents of sulfonyl chloride, reaction time) in a reduced experimental space .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and use process analytical technology (PAT) for real-time adjustments .
- Robustness Testing : Evaluate sensitivity to minor perturbations (e.g., ±5°C temperature shifts) to ensure scalability .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Heterogeneous Reaction Conditions : Switch from batch to flow chemistry to improve heat/mass transfer during sulfonylation .
- By-Product Formation : Use scavenger resins or selective crystallization to remove impurities (e.g., unreacted sulfonyl chloride) .
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying the compound’s metabolic stability or mechanism of action?
- Metabolic Tracing : Incorporate ¹³C labels into the benzamide moiety to track hepatic metabolism via LC-MS/MS .
- Protein Binding Studies : Use ¹⁵N-labeled azetidine to map interactions with serum albumin using NMR .
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